molecular formula C16H13ClN2O2 B5700287 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B5700287
M. Wt: 300.74 g/mol
InChI Key: WBTUCZNYKGKEEA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings

Properties

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-9-3-6-13-15(7-9)21-16(19-13)11-4-5-12(17)14(8-11)18-10(2)20/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTUCZNYKGKEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Chlorination: The next step involves the introduction of a chlorine atom at the desired position on the benzoxazole ring. This can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The final step involves the acetylation of the chlorinated benzoxazole derivative to form this compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: Substituted benzoxazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as benzoxazole oxides.

    Reduction Reactions: Reduced derivatives such as benzoxazole amines or alcohols.

Scientific Research Applications

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various biological processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in organic chemistry research.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, while in material science, it may interact with other molecules to form stable complexes.

Comparison with Similar Compounds

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can be compared with other benzoxazole derivatives to highlight its uniqueness. Similar compounds include:

    N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide: This compound has a similar structure but with a different substitution pattern on the benzoxazole ring.

    N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: This compound has an additional fluorine atom on the benzamide moiety, which can alter its chemical and biological properties.

    3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: This compound has a different heterocyclic core but shares some structural similarities with this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties.

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